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molecular formula C11H12ClN3O B3291229 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-48-5

4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B3291229
M. Wt: 237.68 g/mol
InChI Key: UHVCVDALCUSVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507740B2

Procedure details

To a suspension of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (150 mg) in N,N-dimethylformamide (1.0 mL) was added cesium carbonate (478 mg) under ice-cooling, and the mixture was stirred while warming to room temperature for 15 min. To the reaction mixture was added 2-(bromomethyl)tetrahydrofuran (242 mg), and the mixture was stirred at room temperature for 26 hrs. The reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (30 mL×3). The organic layer was washed with saturated brine (30 mL×3) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was subjected to silica gel column chromatography (silica gel, eluent:hexane/ethyl acetate=90/10→20/80). The object fraction was concentrated under reduced pressure and dried to give the title compound (200 mg) as a colorless oil.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
478 mg
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[NH:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:18][CH:19]1[CH2:23][CH2:22][CH2:21][O:20]1>CN(C)C=O.O>[Cl:1][C:2]1[C:3]2[N:10]([CH2:18][CH:19]3[CH2:23][CH2:22][CH2:21][O:20]3)[CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CN2
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
cesium carbonate
Quantity
478 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
242 mg
Type
reactant
Smiles
BrCC1OCCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 26 hrs
Duration
26 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The object fraction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CN2CC2OCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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